molecular formula C22H15ClFNO3S B2877744 [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114852-87-7

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2877744
CAS RN: 1114852-87-7
M. Wt: 427.87
InChI Key: CAHIRNJGVUNVTF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazin, which is a type of organic compound that contains a benzene ring fused to a thiazine ring . Benzothiazin derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, indole is known to be a crystalline, colorless compound with a specific odor .

Scientific Research Applications

Organic Synthesis and Reactivity

  • The study on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone demonstrated methods for functionalizing 2-acyl-benzo[b]thiophene derivatives, highlighting the compound's potential as an intermediate in organic synthesis for further chemical modifications (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Material Science Applications

  • Research on boric acid ester intermediates with benzene rings, including studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, provides insights into the synthesis and characterization of compounds that might be used in material science for the development of novel materials (Huang et al., 2021).

Medicinal Chemistry and Drug Development

  • The synthesis and optimization of antitubercular activities in a series of compounds offer a template for the development of new drugs, particularly highlighting methods for enhancing activity against resistant strains of Mycobacterium tuberculosis. This suggests the potential pharmaceutical application of related compounds in combating infectious diseases (Bisht et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been shown to impact a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a broad range of molecular and cellular effects.

properties

IUPAC Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO3S/c1-14-2-4-15(5-3-14)22(26)21-13-25(18-9-6-16(23)7-10-18)19-12-17(24)8-11-20(19)29(21,27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHIRNJGVUNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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